Catalytic Ring-Closing Metathesis Conversion: Mo-Catalyst Achieves 95% with Unprotected Diallylphenylphosphine
In ring-closing metathesis (RCM) reactions for synthesizing cyclic phosphines, diallylphenylphosphine achieved 95% conversion using a Schrock Mo-based catalyst without requiring borane protection [1]. The unprotected substrate conversion efficiency represents a notable operational advantage over protocols requiring protection-deprotection sequences.
| Evidence Dimension | RCM conversion efficiency |
|---|---|
| Target Compound Data | 95% conversion (unprotected diallylphenylphosphine) |
| Comparator Or Baseline | Borane-protected phosphine substrates (generic class baseline requiring protection for RCM) |
| Quantified Difference | Eliminates protection/deprotection steps; comparative conversion data for other unprotected tertiary phosphines not reported in same study |
| Conditions | Mo-based Schrock catalyst, ring-closing metathesis reaction conditions |
Why This Matters
Direct RCM of unprotected diallylphenylphosphine eliminates two synthetic steps (protection and deprotection), reducing material costs and processing time in cyclic phosphine production.
- [1] Slinn, C. A.; Redgrave, A. J.; Hind, S. L.; Edlin, C.; Nolan, S. P.; Gouverneur, V. Synthesis of unprotected and borane-protected cyclic phosphines using Ru- and Mo-based olefin metathesis catalysts. Org. Biomol. Chem. 2003, 1, 3820-3825. View Source
